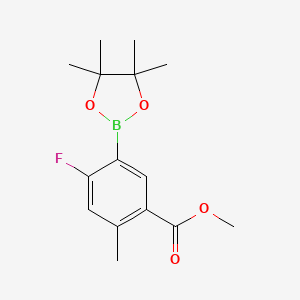

Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

説明

Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boronic ester group attached to a benzene ring, which is further substituted with a fluorine atom and a methyl ester group. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry and materials science .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid or ester. The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, the use of automated systems can help in monitoring and adjusting the reaction conditions in real-time .

化学反応の分析

Types of Reactions: Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Toluene, ethanol, water.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product is typically a biaryl compound .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exhibit potential as anticancer agents. The presence of the boron atom in the structure may enhance biological activity by facilitating interactions with biological targets. For instance, studies have shown that certain boron-containing compounds can inhibit enzymes involved in cancer cell proliferation and survival .

Antibacterial Properties

The compound's structural features suggest potential antibacterial activity. Compounds with similar dioxaborole structures have demonstrated effectiveness against various bacterial strains by targeting bacterial DNA gyrase and topoisomerase IV . This mechanism is crucial as it disrupts bacterial DNA replication and transcription processes.

Organic Synthesis

Reagent in Cross-Coupling Reactions

this compound can serve as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds and synthesizing complex organic molecules. The presence of the boron moiety allows for efficient coupling with aryl halides or other electrophiles .

Materials Science

Polymer Chemistry

In materials science, the compound can be utilized in the synthesis of functional polymers. The incorporation of boron-containing units into polymer backbones can enhance properties such as thermal stability and mechanical strength. Additionally, these materials may exhibit unique optical properties suitable for applications in photonics and electronics .

Case Studies

作用機序

The mechanism of action of Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily based on its ability to participate in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, which then undergoes oxidative addition with an aryl halide. This is followed by transmetalation and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .

類似化合物との比較

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness: Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both a fluorine atom and a boronic ester group on the benzene ring. This combination of functional groups provides the compound with distinct reactivity and makes it a versatile intermediate in organic synthesis .

生物活性

Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1218790-17-0) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C15H20BFO |

| Molecular Weight | 250.14 g/mol |

| Purity | ≥ 98% |

| CAS Number | 1218790-17-0 |

Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of the compound have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 µg/mL .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Certain analogs have demonstrated selective inhibition of cancer cell lines while sparing normal cells. For example, a related compound showed an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells while exhibiting a significantly higher IC50 in non-cancerous MCF10A cells. This results in a favorable selectivity index for targeting cancer cells .

The proposed mechanism of action for similar compounds involves the inhibition of key enzymes involved in cell proliferation and survival pathways. The inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, has been noted as a critical factor in reducing cancer cell metastasis .

Study on Anticancer Efficacy

In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with a related compound led to a significant reduction in metastatic nodules over a period of 30 days. The study highlighted the compound's ability to inhibit lung metastasis more effectively than known agents like TAE226 .

Pharmacokinetics

Pharmacokinetic evaluations revealed that compounds with similar structures exhibited moderate exposure levels with acceptable oral bioavailability. One study reported a Cmax of 592 ± 62 mg/mL and a clearance rate of 82.7 ± 1.97 mL/h/kg after intravenous administration . These findings suggest that this compound may have favorable pharmacokinetic properties for further development.

Safety Profile

Toxicological assessments indicate that related compounds did not exhibit acute toxicity at high doses (up to 2000 mg/kg in mice). This safety profile is crucial for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Miyaura borylation, where halogenated precursors (e.g., bromo or iodo derivatives) react with bis(pinacolato)diboron. Key steps include:

- Substrate preparation : Start with methyl 4-fluoro-2-methyl-5-bromobenzoate.

- Catalytic system : Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%) with a base like KOAc in anhydrous DMF or THF at 80–100°C .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Q. How can the purity and structural integrity of this boronic ester be validated?

Analytical methods include:

- NMR spectroscopy : Confirm the presence of the boronate group (¹¹B NMR: δ ~30 ppm) and ester moiety (¹H NMR: δ 3.8–3.9 ppm for methyl ester) .

- HPLC-MS : Monitor purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .

- Melting point : Compare observed values (e.g., 94–99°C for analogous boronic esters) with literature data .

Q. What are the critical safety considerations for handling this compound?

- Hazard classification : While specific GHS data is unavailable, assume acute toxicity (Category 4 for oral/dermal/inhalation routes) based on structurally similar esters .

- PPE : Wear nitrile gloves, chemical goggles, and lab coats; use fume hoods to avoid vapor exposure .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the steric and electronic environment of the boronate group influence Suzuki-Miyaura coupling efficiency?

The pinacol boronate’s steric hindrance (from tetramethyl groups) reduces unintended protodeboronation but may slow transmetallation. Optimization strategies:

- Catalyst tuning : Use Pd(OAc)₂ with SPhos ligand to enhance reactivity with hindered boronates .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility, while adding H₂O (2–5%) accelerates base-mediated activation .

- Temperature : Reactions at 60–80°C balance speed and side-product formation .

Q. What mechanistic insights explain contradictions in coupling yields with electron-deficient aryl halides?

Competing pathways may arise:

- Oxidative addition : Electron-deficient aryl halides (e.g., 4-fluoro substituents) facilitate Pd⁰ insertion but may deactivate the catalyst via fluoride coordination.

- Base role : KOAc vs. K₂CO₃ affects deprotonation rates; weaker bases minimize side reactions in sensitive systems .

- Boronate stability : Fluorine’s electron-withdrawing effect stabilizes the boronate but may reduce nucleophilicity. Kinetic studies (e.g., in situ ¹⁹F NMR) are recommended .

Q. How can this compound be applied in synthesizing fluorinated bioactive molecules?

- Drug intermediates : The 4-fluoro and boronate groups enable late-stage diversification via cross-coupling to generate fluorinated analogs of kinase inhibitors or PET tracers .

- Case study : Coupling with 5-bromo-2-aminopyridine derivatives (e.g., as in ) yields fluorinated benzodiazepine precursors for CNS drug discovery.

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers if asymmetric synthesis is required .

Q. Methodological Challenges and Solutions

Q. What strategies mitigate hydrolysis of the boronate ester during prolonged reactions?

- Dry conditions : Use molecular sieves (3Å) or anhydrous solvents to suppress water ingress .

- Acidic additives : Add 1 equiv. of AcOH to stabilize the boronate via Lewis acid complexation .

- Low-temperature workup : Quench reactions at 0°C and isolate the product rapidly .

Q. How do substituent effects on the benzoate ring influence spectroscopic characterization?

- ¹H/¹³C NMR : The fluorine atom at C4 causes deshielding of adjacent protons (C3/C5) by ~0.3–0.5 ppm.

- ¹⁹F NMR : A singlet at δ -110 to -115 ppm confirms the para-fluoro substituent .

- IR spectroscopy : The ester carbonyl (C=O) appears at ~1720 cm⁻¹, while B-O stretches are observed at 1350–1400 cm⁻¹ .

特性

IUPAC Name |

methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BFO4/c1-9-7-12(17)11(8-10(9)13(18)19-6)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYMURGWBFWGPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682267 | |

| Record name | Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-17-0 | |

| Record name | Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。